molecular formula C24H26BrO2P B3042463 [4-(acetyloxy)butyl](triphenyl)phosphonium bromide CAS No. 6191-70-4

[4-(acetyloxy)butyl](triphenyl)phosphonium bromide

Cat. No.: B3042463
CAS No.: 6191-70-4
M. Wt: 457.3 g/mol
InChI Key: WVBBBQKPXICVPN-UHFFFAOYSA-M
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Description

4-(Acetyloxy)butylphosphonium bromide: is a chemical compound with the molecular formula C24H26BrO2P. It is primarily used as a reactant in the synthetic preparation of labeling DNA samples . This compound is known for its unique structure, which includes a phosphonium ion bonded to a butyl chain with an acetyloxy group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-(Acetyloxy)butylphosphonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include substituted phosphonium salts.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides or other oxidized derivatives.

Scientific Research Applications

4-(Acetyloxy)butylphosphonium bromide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(Acetyloxy)butylphosphonium chloride
  • 4-(Acetyloxy)butylphosphonium iodide

Comparison:

  • Uniqueness: 4-(Acetyloxy)butylphosphonium bromide is unique due to its specific bromide ion, which influences its reactivity and solubility compared to its chloride and iodide counterparts.
  • Reactivity: The bromide ion in 4-(acetyloxy)butylphosphonium bromide provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.

Properties

IUPAC Name

4-acetyloxybutyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBBQKPXICVPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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